molecular formula C20H23ClN2O3 B444864 [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE

Cat. No.: B444864
M. Wt: 374.9g/mol
InChI Key: SVKXDAWQWWDOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-chloro-benzyl group and a 3,5-dimethoxy-phenyl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE typically involves a multi-step process:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Chloro-benzyl Group: The piperazine ring is then reacted with 4-chloro-benzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chloro-benzyl group.

    Attachment of 3,5-Dimethoxy-phenyl-methanone: The final step involves the reaction of the substituted piperazine with 3,5-dimethoxy-benzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Nitro, halo, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

SVKXDAWQWWDOJV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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